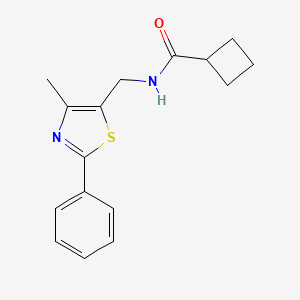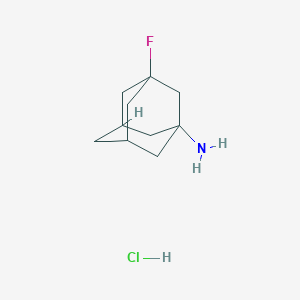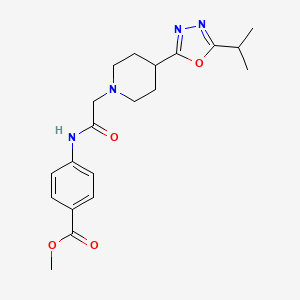![molecular formula C19H23N3OS B2681654 2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone CAS No. 941883-89-2](/img/structure/B2681654.png)
2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . Pyridazine derivatives have been known to exhibit diverse pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. The synthesized compound exhibits potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies support its efficacy against Leishmania strains.
Antimalarial Potential
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Compound 13 also displayed promising antimalarial effects. Additionally, compounds 14 and 15 exhibited significant inhibition against Plasmodium berghei, suggesting their potential as antimalarial agents .
Structure-Activity Relationship (SAR) Studies
Researchers can synthesize analogs with subtle structural modifications to explore SAR. By systematically altering substituents, they can identify key features responsible for antiparasitic activity.
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-14-6-7-16(12-15(14)2)17-8-9-18(21-20-17)24-13-19(23)22-10-4-3-5-11-22/h6-9,12H,3-5,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVQJJIOWLSAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride](/img/structure/B2681573.png)


![5-benzyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2681578.png)
![8-(3-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2681580.png)
![N-(furan-2-ylmethyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2681581.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2681583.png)
![1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine](/img/structure/B2681585.png)

![6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2681591.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2681592.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2681594.png)